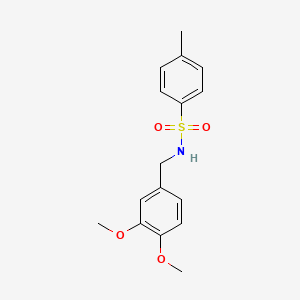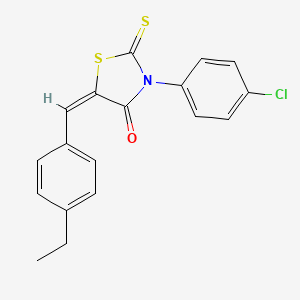![molecular formula C19H22N4O3S B5072000 N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5072000.png)
N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a pyrazole moiety, and a phenoxy group with a methylsulfanyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methylsulfanylphenol with an appropriate oxazole derivative under basic conditions to form the phenoxy-oxazole intermediate. This intermediate is then reacted with N-(2-pyrazol-1-ylethyl)amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyrazole moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazole or pyrazole derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The phenoxy group with the methylsulfanyl substituent may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
N-ethyl-5-[(2-methylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
N-ethyl-5-[(2-chlorophenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide: Contains a chlorine substituent instead of a methylsulfanyl group, leading to different electronic properties.
Uniqueness: The presence of the methylsulfanyl group in N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide imparts unique chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-ethyl-5-[(2-methylsulfanylphenoxy)methyl]-N-(2-pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-22(11-12-23-10-6-9-20-23)19(24)16-13-15(26-21-16)14-25-17-7-4-5-8-18(17)27-2/h4-10,13H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGOPHWWUUXPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=NOC(=C2)COC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5071924.png)
![diethyl {[(3,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5071930.png)
![2-methyl-6-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5071935.png)
![2-{[(4Z)-2-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE](/img/structure/B5071946.png)


![dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5071976.png)

![Ethyl 4-[(2,3-diphenylquinoxalin-6-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B5071986.png)
![2,2,2-Trifluoroethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethanesulfonate](/img/structure/B5071992.png)
![(5Z)-5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5071998.png)
![N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5072002.png)


